molecular formula C15H13BrOS B13940234 3-Bromo-4-(ethylthio)benzophenone

3-Bromo-4-(ethylthio)benzophenone

Cat. No.: B13940234
M. Wt: 321.2 g/mol
InChI Key: VRPRZZLVGQQANC-UHFFFAOYSA-N
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Description

3-Bromo-4-(ethylthio)benzophenone is an organic compound with the molecular formula C15H13BrOS It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and ethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(ethylthio)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a brominated benzene derivative and an ethylthio-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(ethylthio)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohol derivatives of benzophenone.

Scientific Research Applications

3-Bromo-4-(ethylthio)benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(ethylthio)benzophenone involves its interaction with various molecular targets. The bromine and ethylthio groups can participate in electrophilic and nucleophilic interactions, respectively. The carbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(methylthio)benzophenone
  • 3-Bromo-4-(phenylthio)benzophenone
  • 4-(Ethylthio)benzophenone

Uniqueness

3-Bromo-4-(ethylthio)benzophenone is unique due to the presence of both bromine and ethylthio substituents, which confer distinct chemical properties

Properties

Molecular Formula

C15H13BrOS

Molecular Weight

321.2 g/mol

IUPAC Name

(3-bromo-4-ethylsulfanylphenyl)-phenylmethanone

InChI

InChI=1S/C15H13BrOS/c1-2-18-14-9-8-12(10-13(14)16)15(17)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

VRPRZZLVGQQANC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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